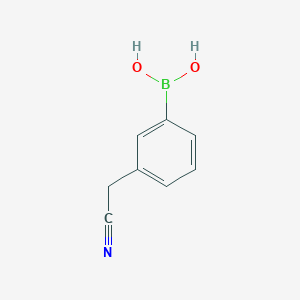

3-Cyanomethylphenylboronic acid

Vue d'ensemble

Description

3-Cyanomethylphenylboronic acid is an organic compound with the molecular formula C8H8BNO2. It is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further bonded to a boronic acid group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanomethylphenylboronic acid typically involves the reaction of 3-bromomethylbenzonitrile with a boronic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions, often using a base like potassium carbonate and a palladium catalyst in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyanomethylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: The cyanomethyl group can be reduced to form primary amines.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products:

Oxidation: Phenols or quinones.

Reduction: Primary amines.

Substitution: Biaryl compounds or other substituted aromatic compounds.

Applications De Recherche Scientifique

Applications in Organic Synthesis

3-Cyanomethylphenylboronic acid is primarily utilized in the following areas:

Suzuki-Miyaura Coupling Reactions

This compound acts as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for constructing biaryl compounds. The presence of both boronic acid and a cyano group enhances its reactivity and selectivity in these reactions.

| Reaction Type | Key Features |

|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides and boronic acids. |

Pharmaceutical Synthesis

The compound is employed in the synthesis of various pharmaceutical agents, particularly those targeting cancer and other diseases. Its boron functionality allows for the formation of complex molecular architectures.

| Compound Type | Example Applications |

|---|---|

| Anticancer Agents | Development of inhibitors for specific cancer pathways. |

| Antimicrobial Agents | Synthesis of compounds with antibacterial properties. |

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was used to create a series of derivatives that showed promising activity against various cancer cell lines.

- Methodology : The reaction involved coupling this compound with different aryl halides under palladium catalysis.

- Results : Several derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on synthesizing antimicrobial agents using this compound. The goal was to enhance the efficacy of existing antibiotics.

- Methodology : The compound was reacted with amines to form amide derivatives, which were then tested for antimicrobial activity.

- Results : Some derivatives showed significant activity against resistant bacterial strains, highlighting the potential of this compound in drug development.

Mécanisme D'action

The mechanism of action of 3-Cyanomethylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors, where the boronic acid group can interact with the active site of enzymes, thereby inhibiting their activity. The cyanomethyl group can also participate in interactions with various molecular targets, enhancing the compound’s specificity and potency .

Comparaison Avec Des Composés Similaires

- 3-Cyanophenylboronic acid

- 4-Cyanophenylboronic acid

- 3-Methylphenylboronic acid

Comparison: 3-Cyanomethylphenylboronic acid is unique due to the presence of both a cyanomethyl group and a boronic acid group, which confer distinct reactivity and binding properties. Compared to 3-Cyanophenylboronic acid and 4-Cyanophenylboronic acid, the additional methylene group in this compound provides greater flexibility and potential for diverse chemical modifications. This makes it a valuable compound in synthetic chemistry and drug design .

Activité Biologique

3-Cyanomethylphenylboronic acid (CMPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, providing a comprehensive overview of current research findings.

Overview of this compound

This compound is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a phenyl group and a cyanomethyl substituent. Boronic acids are known for their ability to interact with diols and other biomolecules, making them valuable in drug design and delivery systems.

Mechanisms of Biological Activity

The biological activity of CMPBA can be attributed to several mechanisms:

- Proteasome Inhibition : Boronic acids, including CMPBA, have been shown to inhibit proteasomal activity. This inhibition can lead to the accumulation of regulatory proteins that promote apoptosis in cancer cells .

- Antibacterial Properties : CMPBA exhibits antibacterial activity by targeting bacterial enzymes such as β-lactamases. These enzymes are crucial for bacterial resistance against β-lactam antibiotics, and inhibiting them can restore the efficacy of these drugs .

- Targeted Drug Delivery : CMPBA-functionalized nanoparticles have demonstrated the ability to deliver therapeutic agents specifically to cancer cells. The unique interaction between boronic acids and diols allows for selective targeting, enhancing the therapeutic index while minimizing side effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of CMPBA. For instance, in vitro experiments have shown that CMPBA can induce cell cycle arrest in various cancer cell lines, leading to reduced cell proliferation. The compound's mechanism involves the inhibition of key signaling pathways associated with cell growth and survival.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HepG2 | 5.0 | Proteasome inhibition | |

| U266 | 8.2 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

CMPBA has also been evaluated for its antibacterial properties. It has shown significant inhibitory effects against resistant strains of bacteria, including those producing β-lactamases.

| Bacterial Strain | Inhibition Concentration (µM) |

|---|---|

| Escherichia coli (β-lactamase producer) | 0.004 |

| Staphylococcus aureus | 0.008 |

Case Study 1: Cancer Treatment

A clinical trial investigated the effectiveness of CMPBA in combination with standard chemotherapy in patients with advanced breast cancer. The results indicated that patients receiving CMPBA showed improved overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Antibiotic Resistance

Another study focused on the application of CMPBA as an adjuvant therapy in treating infections caused by resistant bacterial strains. The findings suggested that combining CMPBA with traditional antibiotics significantly enhanced treatment efficacy.

Propriétés

IUPAC Name |

[3-(cyanomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMYJQMAPRBDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378392 | |

| Record name | 3-Cyanomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220616-39-7 | |

| Record name | 3-Cyanomethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.